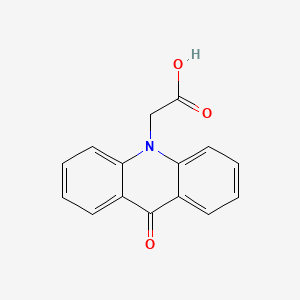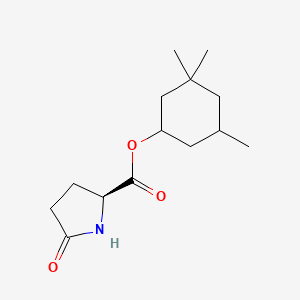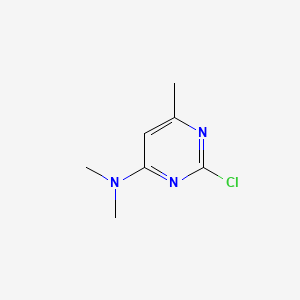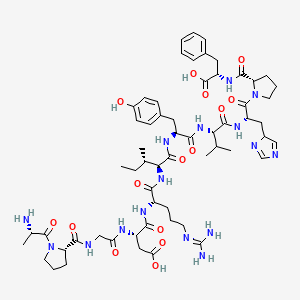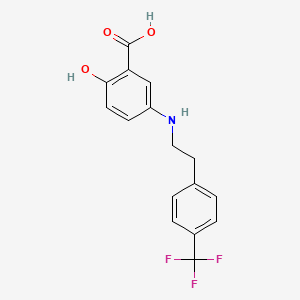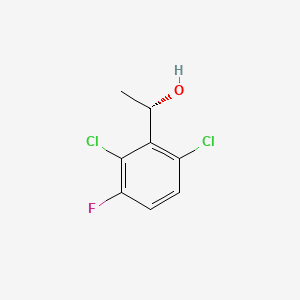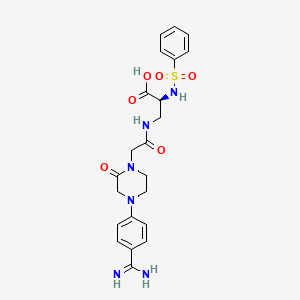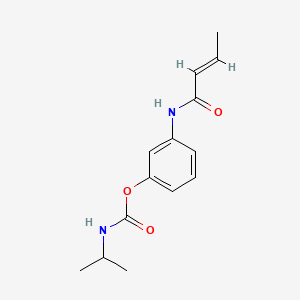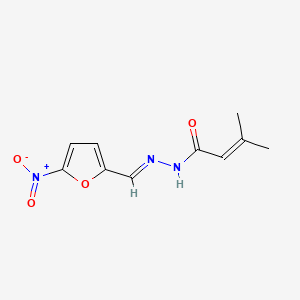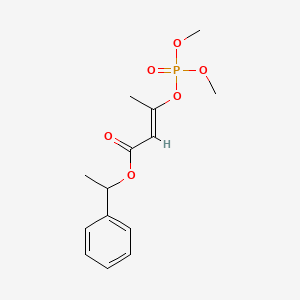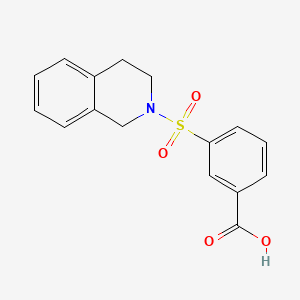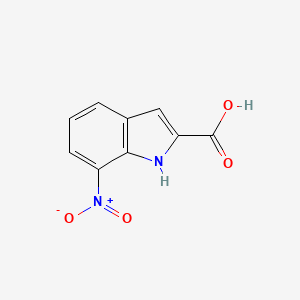
Cytochalasin E
Übersicht
Beschreibung
Cytochalasin E is a member of the cytochalasin group, a class of fungal metabolites known for their ability to inhibit actin polymerization in eukaryotic cells. This compound is particularly noted for its potent antiangiogenic properties, making it a potential candidate for cancer treatment and other pathological conditions involving abnormal blood vessel growth .
Wissenschaftliche Forschungsanwendungen
Cytochalasin E has a wide range of scientific research applications across various fields:
Chemistry: Used as a tool to study the polymerization and depolymerization of actin filaments.
Biology: Employed to investigate the role of the actin cytoskeleton in cellular processes such as motility, division, and morphology.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiangiogenic properties. .
Safety and Hazards
Zukünftige Richtungen
Cytochalasins, including Cytochalasin E, could be used to supplement current chemotherapeutic measures to improve efficacy rates, as well as decrease the prevalence of drug resistance in the clinical setting . They could also be combined with microtubule-directed agents to elicit a profound synergistic effect on malignant cells .
Wirkmechanismus
Cytochalasin E exerts its effects by binding to the barbed ends of actin filaments, thereby inhibiting their polymerization and elongation. This disruption of actin dynamics leads to changes in cellular morphology, inhibition of cell division, and induction of apoptosis in certain cell types. The compound’s antiangiogenic effects are attributed to its ability to inhibit the proliferation and migration of endothelial cells, which are essential for new blood vessel formation .
Similar Compounds:
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin H
- Latrunculin A
- Latrunculin B
Comparison: this compound is unique among the cytochalasins due to its specific epoxide moiety, which is essential for its potent antiangiogenic activity. Unlike cytochalasin A and cytochalasin B, this compound does not inhibit glucose transport but instead decreases glucose absorption by increasing the Km for glucose uptake . Additionally, this compound’s ability to selectively inhibit endothelial cell proliferation sets it apart from other cytochalasins, making it a promising candidate for anti-cancer therapies .
Biochemische Analyse
Biochemical Properties
Cytochalasin E plays a crucial role in biochemical reactions by inhibiting actin polymerization in blood platelets . It interacts with various enzymes, proteins, and other biomolecules, primarily targeting actin filaments. By binding to the barbed ends of actin filaments, this compound prevents the addition of new actin monomers, effectively capping the filament and halting its growth . This interaction disrupts the dynamic properties of actin filaments, leading to changes in cellular morphology and function .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It alters cell morphology, inhibits cell division, and can induce apoptosis . By disrupting actin polymerization, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits angiogenesis by preventing the proliferation of bovine capillary endothelial cells . Additionally, this compound has been shown to decrease glucose absorption in mice by increasing the Km needed for glucose to reach Vmax, indicating its role as a competitive inhibitor at intestinal receptor sites for glucose .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to actin filaments, specifically at the barbed ends, which blocks both the assembly and disassembly of actin monomers . This capping action prevents the elongation of actin filaments, leading to the disruption of the actin cytoskeleton. This compound’s unique epoxide group is essential for its specificity and potency in inhibiting actin polymerization . This inhibition affects various cellular processes, including motility, division, and intracellular transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It has been observed that this compound can arrest cytoplasmic streaming at lower concentrations but irreversibly . The stability and degradation of this compound in vitro and in vivo studies indicate that its antiangiogenic effects are sustained over time, making it a potential candidate for long-term therapeutic applications . Prolonged exposure to this compound can lead to the disassembly of actin bundles after several days of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it effectively inhibits actin polymerization and angiogenesis without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies have shown that this compound can inhibit Striga seed germination by 50%, demonstrating its potency even at low concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate actin dynamics and cellular metabolism. It interacts with enzymes and cofactors that modulate actin polymerization and depolymerization . By inhibiting actin polymerization, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy balance and function . The hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway is responsible for the production of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It localizes primarily to the actin cytoskeleton, where it exerts its inhibitory effects on actin polymerization . The distribution of this compound within cells is influenced by its binding affinity to actin filaments and its ability to permeate cell membranes .
Subcellular Localization
This compound is predominantly localized to the actin cytoskeleton within cells . Its activity and function are closely associated with its ability to bind to actin filaments and inhibit their polymerization . The presence of an epoxide group in this compound is crucial for its targeting to specific cellular compartments and its inhibitory potency . This subcellular localization is essential for its role in disrupting actin dynamics and affecting cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cytochalasin E is typically isolated from fungal species such as Aspergillus clavatus. The biosynthesis of this compound involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) pathway. This pathway incorporates specific amino acids into the structure, resulting in the formation of the characteristic perhydro-isoindolone core fused with a macrocyclic ring .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes involving the cultivation of the producing fungal strains under controlled conditions. Optimization of the fermentation parameters, such as pH, temperature, and nutrient supply, is crucial to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cytochalasin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify the compound for specific research or therapeutic purposes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cytochalasin e involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-Phenylalanine", "Ethyl acetoacetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "1. Condensation of L-phenylalanine with ethyl acetoacetate in methanol with hydrochloric acid as a catalyst to form ethyl N-benzylidene-L-phenylalaninate.", "2. Alkaline hydrolysis of ethyl N-benzylidene-L-phenylalaninate with sodium hydroxide to form L-phenylalanine and benzaldehyde.", "3. Reaction of benzaldehyde with acetic anhydride in the presence of sodium acetate to form cinnamic anhydride.", "4. Reduction of cinnamic anhydride with sodium borohydride in methanol to form cinnamic alcohol.", "5. Bromination of cinnamic alcohol with bromine in chloroform to form 2-bromo-cinnamic alcohol.", "6. Dehydrobromination of 2-bromo-cinnamic alcohol with sodium hydroxide in methanol to form 2-methylene-cinnamic alcohol.", "7. Cyclization of 2-methylene-cinnamic alcohol with acetic anhydride in acetic acid to form Cytochalasin e." ] } | |
CAS-Nummer |
36011-19-5 |
Molekularformel |
C28H33NO7 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
(1S,7R,16R)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione |
InChI |
InChI=1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/t16?,17?,19?,20?,21?,23?,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
LAJXCUNOQSHRJO-CCKVWSCGSA-N |
Isomerische SMILES |
CC1CC=CC2C3[C@](O3)(C(C4[C@]2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=C[C@@](C1=O)(C)O)C)C |
SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |
Kanonische SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |
Aussehen |
Solid powder |
Color/Form |
CRYSTALS FROM ACETONE-HEXANE |
melting_point |
206-208 °C WITH DECOMP |
Andere CAS-Nummern |
36011-19-5 |
Physikalische Beschreibung |
Solid; [HSDB] White solid; [MSDSonline] |
Piktogramme |
Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
UNSTABLE IN CHLOROFORM SOLN & UNDER ACIDIC CONDITIONS. |
Löslichkeit |
SOL IN DICHLOROMETHANE, CHLOROFORM, ACETONE, & METHANOL; SPARINGLY SOL IN WATER |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC-175151; NSC 175151; NSC175151; Cytochalasin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



